molecular formula C24H19I2N3O3 B12054992 methyl 4-[(E)-{2-[3-(3,6-diiodo-9H-carbazol-9-yl)propanoyl]hydrazinylidene}methyl]benzoate

methyl 4-[(E)-{2-[3-(3,6-diiodo-9H-carbazol-9-yl)propanoyl]hydrazinylidene}methyl]benzoate

Cat. No.: B12054992
M. Wt: 651.2 g/mol
InChI Key: PYIWVQOTKBJJER-MZJWZYIUSA-N
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Description

METHYL 4-(2-(3-(3,6-DIIODO-9H-CARBAZOL-9-YL)PROPANOYL)CARBOHYDRAZONOYL)BENZOATE is a complex organic compound with the molecular formula C24H19I2N3O3 and a molecular weight of 651.246 g/mol . This compound is notable for its unique structure, which includes a carbazole moiety substituted with iodine atoms, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of METHYL 4-(2-(3-(3,6-DIIODO-9H-CARBAZOL-9-YL)PROPANOYL)CARBOHYDRAZONOYL)BENZOATE typically involves multiple steps, starting with the preparation of the carbazole core. The synthetic route often includes:

Chemical Reactions Analysis

METHYL 4-(2-(3-(3,6-DIIODO-9H-CARBAZOL-9-YL)PROPANOYL)CARBOHYDRAZONOYL)BENZOATE can undergo various chemical reactions, including:

Scientific Research Applications

METHYL 4-(2-(3-(3,6-DIIODO-9H-CARBAZOL-9-YL)PROPANOYL)CARBOHYDRAZONOYL)BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4-(2-(3-(3,6-DIIODO-9H-CARBAZOL-9-YL)PROPANOYL)CARBOHYDRAZONOYL)BENZOATE involves its interaction with molecular targets through its carbazole core and iodine substituents. The compound can engage in π-π stacking interactions, hydrogen bonding, and halogen bonding, influencing various biochemical pathways and molecular targets .

Comparison with Similar Compounds

METHYL 4-(2-(3-(3,6-DIIODO-9H-CARBAZOL-9-YL)PROPANOYL)CARBOHYDRAZONOYL)BENZOATE can be compared with other carbazole derivatives, such as:

Properties

Molecular Formula

C24H19I2N3O3

Molecular Weight

651.2 g/mol

IUPAC Name

methyl 4-[(E)-[3-(3,6-diiodocarbazol-9-yl)propanoylhydrazinylidene]methyl]benzoate

InChI

InChI=1S/C24H19I2N3O3/c1-32-24(31)16-4-2-15(3-5-16)14-27-28-23(30)10-11-29-21-8-6-17(25)12-19(21)20-13-18(26)7-9-22(20)29/h2-9,12-14H,10-11H2,1H3,(H,28,30)/b27-14+

InChI Key

PYIWVQOTKBJJER-MZJWZYIUSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I

Origin of Product

United States

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